molecular formula C15H18N6O3 B4322611 N-(2-cyano-4,5-diethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(2-cyano-4,5-diethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B4322611
M. Wt: 330.34 g/mol
InChI Key: MBUJWXUNEMGWLY-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that features a tetrazole ring, a cyano group, and diethoxy substitutions on a phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reactions: Introduction of the cyano and diethoxy groups onto the phenyl ring can be done through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves coupling the tetrazole-containing intermediate with a suitable acyl chloride or anhydride to form the propanamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the cyano group could yield primary amines.

    Substitution: The phenyl ring can undergo further substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with tetrazole rings can act as bioisosteres for carboxylic acids, potentially interacting with enzymes or receptors in a similar manner. The cyano group and diethoxy substitutions may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
  • N-(2-cyano-4,5-diethoxyphenyl)-3-(1H-tetrazol-1-yl)butanamide

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-3-23-13-7-11(9-16)12(8-14(13)24-4-2)18-15(22)5-6-21-10-17-19-20-21/h7-8,10H,3-6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUJWXUNEMGWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)CCN2C=NN=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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